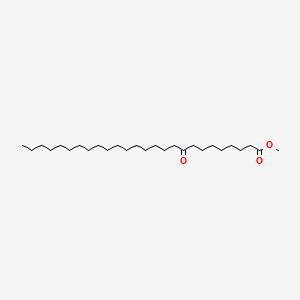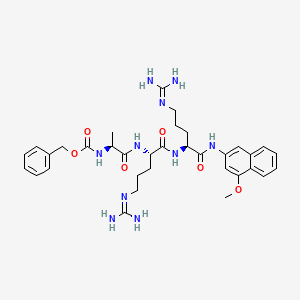
Z-Ala-Arg-Arg-MNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide: is a synthetic peptide substrate commonly used in biochemical research. It is specifically designed as a substrate for cathepsin B, a cysteine protease enzyme involved in various cellular processes, including protein degradation and processing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide involves the stepwise coupling of amino acids and the final attachment of the 4-methoxy-β-naphthylamide group. The process typically includes:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling agents like hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups to expose functional sites for further reactions.
Final Coupling: Attachment of the 4-methoxy-β-naphthylamide group to the peptide chain.
Industrial Production Methods: Industrial production of Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide undergoes hydrolysis in the presence of cathepsin B, resulting in the cleavage of peptide bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amino acid residues.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using cathepsin B under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly employed.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Enzyme Kinetics: Used to study the kinetics of cathepsin B and other proteases.
Inhibitor Screening: Employed in assays to screen for potential inhibitors of cathepsin B.
Biology:
Cell Biology: Utilized to investigate the role of cathepsin B in cellular processes.
Pathology: Helps in understanding the involvement of cathepsin B in diseases like cancer and neurodegenerative disorders.
Medicine:
Drug Development: Aids in the development of therapeutic agents targeting cathepsin B.
Diagnostic Tools: Used in diagnostic assays to measure cathepsin B activity in biological samples.
Industry:
Biotechnology: Applied in the production of recombinant proteins and peptides.
Pharmaceuticals: Integral in the formulation of enzyme-based drugs.
Mécanisme D'action
Molecular Targets and Pathways: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide acts as a substrate for cathepsin B. The enzyme recognizes the peptide sequence and cleaves the peptide bond, releasing 4-methoxy-β-naphthylamine. This cleavage can be monitored spectrophotometrically, providing insights into enzyme activity and inhibition .
Comparaison Avec Des Composés Similaires
Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Another peptide substrate used for protease assays.
Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: Commonly used in cathepsin B assays.
Uniqueness: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide is unique due to its specific sequence and the presence of the 4-methoxy-β-naphthylamide group, which provides distinct spectrophotometric properties for enzyme assays .
Propriétés
Formule moléculaire |
C34H46N10O6 |
|---|---|
Poids moléculaire |
690.8 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40)/t21-,26-,27-/m0/s1 |
Clé InChI |
FDRPHVPMXLXYNU-PUUVEUEGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


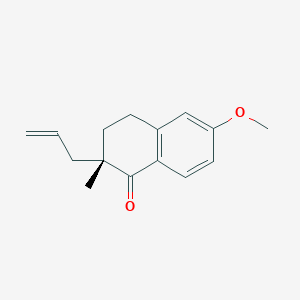
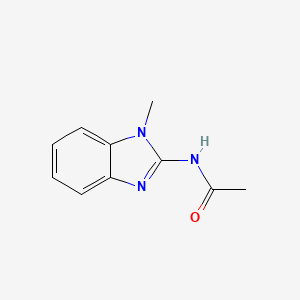
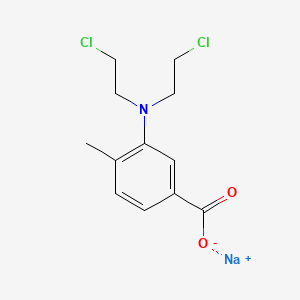
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)
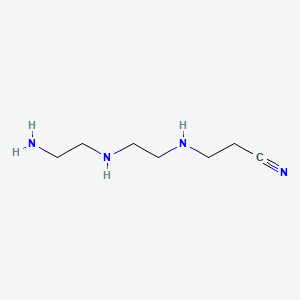
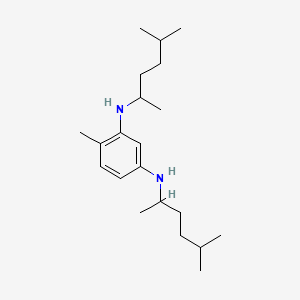
![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)
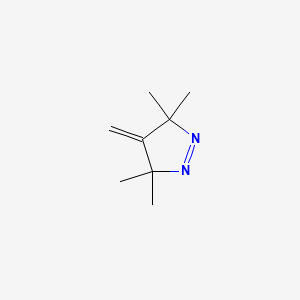
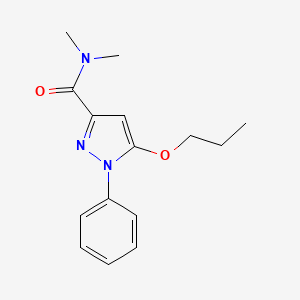
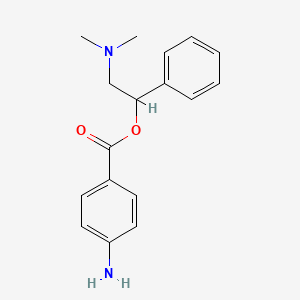
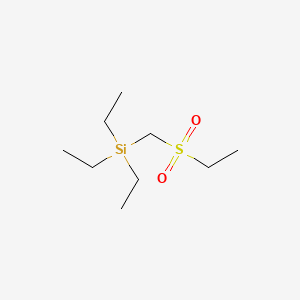

![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
